molecular formula C26H30O4 B1678376 Panduratin A CAS No. 89837-52-5

Panduratin A

Cat. No. B1678376
CAS RN: 89837-52-5
M. Wt: 406.5 g/mol
InChI Key: LYDZCXVWCFJAKQ-ZFGGDYGUSA-N
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Description

Panduratin A is a natural chalcone from Boesenbergia rotunda . It has been reported to exhibit anti-oxidant, anti-inflammatory, and anti-cancer properties . The compound is known for its multipotential health benefits .


Synthesis Analysis

The synthesis of Panduratin A involves several steps. Key features include Sonogashira coupling, anionic Snieckus–Fries rearrangement, directed ortho metalation, tandem Si → C Alkyl rearrangement/Claisen–Schmidt condensation, and chiral boron complex-promoted asymmetric Diels–Alder cycloaddition .


Molecular Structure Analysis

Panduratin A has a molecular formula of C26H30O4 and a molecular weight of 406.52 . It is a prenylated flavonoid that can be made from a chalcone skeleton with 3 oxygenated patterns only at the B ring and a geranyl substituent at the C2-C3 position .


Chemical Reactions Analysis

Panduratin A has been found to interact with several proteins, including the main protease (Mpro), papain-like protease (PLpro), receptor binding domain (RBD) of spike proteins, RNA-dependent-RNA-polymerase (RdRp), and 2′-O- methyltransferase (MTase) .


Physical And Chemical Properties Analysis

Panduratin A is a solid compound . It has a chemical structure that is available as a 2D Mol file .

Future Directions

Panduratin A has shown potential as a potent anti-SARS-CoV-2 compound . Further studies are needed to better understand the molecular mechanism of action of Panduratin A and its various details for wider pharmaceutical application of the compound as an effective therapeutic drug formulation against different disease conditions .

properties

IUPAC Name

(2,6-dihydroxy-4-methoxyphenyl)-[(1R,2S,6R)-3-methyl-2-(3-methylbut-2-enyl)-6-phenylcyclohex-3-en-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O4/c1-16(2)10-12-20-17(3)11-13-21(18-8-6-5-7-9-18)24(20)26(29)25-22(27)14-19(30-4)15-23(25)28/h5-11,14-15,20-21,24,27-28H,12-13H2,1-4H3/t20-,21+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDZCXVWCFJAKQ-ZFGGDYGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C(C1CC=C(C)C)C(=O)C2=C(C=C(C=C2O)OC)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H]([C@@H]([C@@H]1CC=C(C)C)C(=O)C2=C(C=C(C=C2O)OC)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20237917
Record name Panduratin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Panduratin A

CAS RN

89837-52-5
Record name Panduratin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089837525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Panduratin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PANDURATIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27N2BIM2CR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,550
Citations
JH Sohn, KL Han, SH Lee, JK Hwang - … and Pharmaceutical Bulletin, 2005 - jstage.jst.go.jp
… Panduratin A significantly reduced the cell growth inhibition caused by t-BHP. Furthermore, panduratin A … It was also found that panduratin A reduced intracellular ROS formation caused …
Number of citations: 151 www.jstage.jst.go.jp
Y Rukayadi, S Han, D Yong, JK Hwang - Biological and …, 2010 - jstage.jst.go.jp
… than that of panduratin A (8mg/ml), indicating that panduratin A has a stronger antimicrobial activity against all clinical enterococci isolates. The MBC of panduratin A against all clinical …
Number of citations: 70 www.jstage.jst.go.jp
Y Rukayadi, K Lee, S Han, D Yong… - Antimicrobial agents and …, 2009 - Am Soc Microbiol
… the in vitro activities of panduratin A against MRSA, … panduratin A MBC results suggest that panduratin A may be as bactericidal as vancomycin. In addition, the MBC of panduratin A …
Number of citations: 95 journals.asm.org
SC Cheah, DR Appleton, ST Lee, ML Lam, AHA Hadi… - Molecules, 2011 - mdpi.com
… In the present study we investigated the effects of panduratin A, isolated from Boesenbergia … panduratin A exhibited cytotoxicity, with an IC 50 value of 4.4 µg/mL (10.8 µM). Panduratin A …
Number of citations: 84 www.mdpi.com
SL Lai, SC Cheah, PF Wong, SM Noor, MR Mustafa - PloS one, 2012 - journals.plos.org
… The present study investigates the anti-angiogenic potential of Panduratin A (PA), a natural chalcone isolated from Boesenbergia rotunda by using both in vitro and in vivo assays. …
Number of citations: 45 journals.plos.org
P Kanjanasirirat, A Suksatu, S Manopwisedjaroen… - Scientific reports, 2020 - nature.com
… Our study demonstrated, for the first time, that panduratin A … This result confirmed the potential of panduratin A as the anti-… Asia, its extract and the purified panduratin A may serve as the …
Number of citations: 121 www.nature.com
C Kirana, GP Jones, IR Record… - Journal of Natural …, 2007 - Springer
… that panduratin A … panduratin A isolated from B. pandurata inhibited the growth of HT-29 colon cancer cells and induced apoptosis. In this study, the anticancer properties of panduratin A …
Number of citations: 97 link.springer.com
P Thongnuanjan, S Soodvilai, S Fongsupa… - Biological and …, 2021 - jstage.jst.go.jp
… of panduratin A on cisplatin-induced renal injury. Methods: We investigated the effect of panduratin A … Conclusions: The present study highlights panduratin A has a potential protective …
Number of citations: 18 www.jstage.jst.go.jp
JM Yun, MH Kweon, H Kwon, JK Hwang… - …, 2006 - academic.oup.com
… We have shown previously that panduratin A isolated from … In the present study, we provide evidence that panduratin A … anti-proliferative effects of panduratin A, we determined its effect …
Number of citations: 154 academic.oup.com
S Jamornwan, T Chokpanuwat, K Uppakara… - Biomedicines, 2022 - mdpi.com
… we demonstrated that panduratin A pre-… of panduratin A in this model might provide more useful information on the mechanism underlying the anti-inflammatory effects of panduratin A. …
Number of citations: 2 www.mdpi.com

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